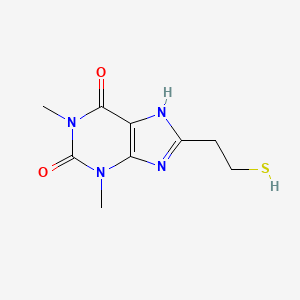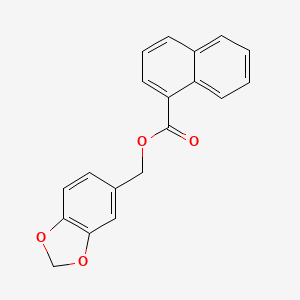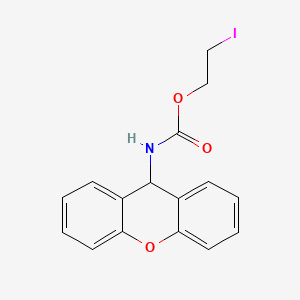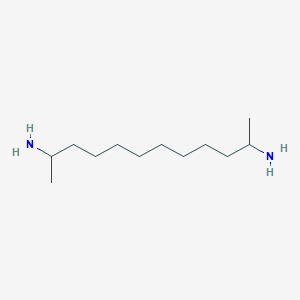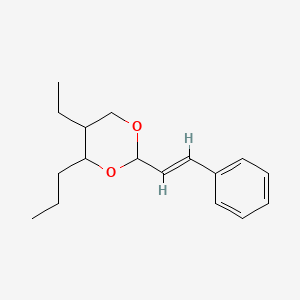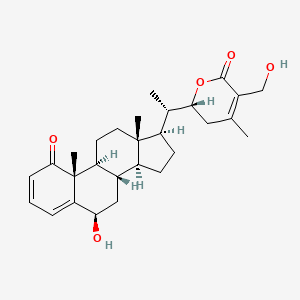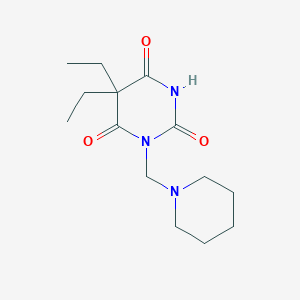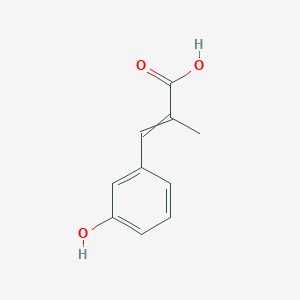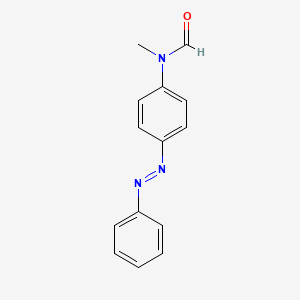![molecular formula C10H17N3O B14731475 [(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea CAS No. 6293-60-3](/img/structure/B14731475.png)
[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea is an organic compound that features a unique structure combining a cyclohexene ring with a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea typically involves the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with an appropriate amine, followed by the introduction of a urea group. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The urea moiety can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]thiourea
- [(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]carbamate
Uniqueness
[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea is unique due to its specific combination of a cyclohexene ring and a urea moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity and interaction profiles, which can be advantageous in specific contexts.
Properties
CAS No. |
6293-60-3 |
|---|---|
Molecular Formula |
C10H17N3O |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea |
InChI |
InChI=1S/C10H17N3O/c1-7-4-8(12-13-9(11)14)6-10(2,3)5-7/h4H,5-6H2,1-3H3,(H3,11,13,14)/b12-8- |
InChI Key |
POWGERBYLYXZDD-WQLSENKSSA-N |
Isomeric SMILES |
CC1=C/C(=N/NC(=O)N)/CC(C1)(C)C |
Canonical SMILES |
CC1=CC(=NNC(=O)N)CC(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate](/img/structure/B14731392.png)
